molecular formula C15H26N2O5 B15243306 Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate

Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate

Cat. No.: B15243306
M. Wt: 314.38 g/mol
InChI Key: HPWPPBZWHGHLHY-PHIMTYICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate is a chemical compound with a complex structure that includes a cyclopentane ring, oxo group, and dicarbamate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentane ring, introduction of the oxo group, and the addition of dicarbamate groups. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dicarbamate groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced derivative.

Scientific Research Applications

Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl ((1R,2S)-4-hydroxycyclopentane-1,2-diyl)dicarbamate
  • Di-tert-butyl ((1R,2S)-4-aminocyclopentane-1,2-diyl)dicarbamate

Uniqueness

Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate is unique due to the presence of the oxo group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H26N2O5

Molecular Weight

314.38 g/mol

IUPAC Name

tert-butyl N-[(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate

InChI

InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-10-7-9(18)8-11(10)17-13(20)22-15(4,5)6/h10-11H,7-8H2,1-6H3,(H,16,19)(H,17,20)/t10-,11+

InChI Key

HPWPPBZWHGHLHY-PHIMTYICSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC(=O)C[C@@H]1NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)CC1NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.